3-(4-Chloro-2-methoxyphenyl)-5-nitrobenzoic acid
Description
3-(4-Chloro-2-methoxyphenyl)-5-nitrobenzoic acid: is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a chloro and methoxy group on the phenyl ring, and a nitro group on the benzoic acid moiety
Properties
IUPAC Name |
3-(4-chloro-2-methoxyphenyl)-5-nitrobenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO5/c1-21-13-7-10(15)2-3-12(13)8-4-9(14(17)18)6-11(5-8)16(19)20/h2-7H,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWWWUCKTKKKAOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Cl)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40691092 | |
| Record name | 4'-Chloro-2'-methoxy-5-nitro[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40691092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261943-59-2 | |
| Record name | 4'-Chloro-2'-methoxy-5-nitro[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40691092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Chloro-2-methoxyphenyl)-5-nitrobenzoic acid typically involves the nitration of 3-(4-Chloro-2-methoxyphenyl)benzoic acid. The nitration reaction is carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to introduce the nitro group at the desired position on the benzoic acid ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a multi-step process starting from readily available precursors. The process includes:
- Chlorination of 2-methoxyphenol to obtain 4-chloro-2-methoxyphenol.
- Coupling of 4-chloro-2-methoxyphenol with benzoic acid derivatives.
- Nitration of the resulting intermediate to introduce the nitro group.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding quinones.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The chloro group can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Sodium methoxide or other strong nucleophiles in polar aprotic solvents.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Substituted benzoic acids with various nucleophiles replacing the chloro group.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology and Medicine:
- Potential applications in drug development due to its structural features that may interact with biological targets.
- Investigated for its antimicrobial and anti-inflammatory properties.
Industry:
- Utilized in the production of specialty chemicals and materials.
- Explored for use in the development of novel polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(4-Chloro-2-methoxyphenyl)-5-nitrobenzoic acid is largely dependent on its interactions with specific molecular targets. The nitro group can participate in redox reactions, while the chloro and methoxy groups can influence the compound’s binding affinity to enzymes and receptors. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and altering metabolic pathways.
Comparison with Similar Compounds
- 4-Chloro-2-methoxyphenoxyacetic acid
- 4-Chloro-2-methoxyphenol
- 4-Chloro-3-methylphenoxybenzoic acid
Comparison:
- 4-Chloro-2-methoxyphenoxyacetic acid: Similar in structure but contains an acetic acid moiety instead of a benzoic acid moiety. It is used in herbicides and plant growth regulators.
- 4-Chloro-2-methoxyphenol: Lacks the nitro group and has a hydroxyl group instead of the carboxylic acid group. It is used as an intermediate in organic synthesis.
- 4-Chloro-3-methylphenoxybenzoic acid: Contains a methyl group instead of a methoxy group. It is used in the synthesis of pharmaceuticals and agrochemicals.
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